molecular formula C14H14N2OS B2409751 3-methyl-7-(4-methylphenyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one CAS No. 1987112-22-0

3-methyl-7-(4-methylphenyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

Katalognummer: B2409751
CAS-Nummer: 1987112-22-0
Molekulargewicht: 258.34
InChI-Schlüssel: KJGRNXONNUXGBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The 3-methyl-7-(4-methylphenyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, belonging to the thieno[3,2-d]pyrimidine class. This privileged structure serves as a key precursor and pharmacophore for developing novel therapeutics, with its core structure being actively investigated for modulating a range of biological targets. Research into analogous compounds has demonstrated potent anti-inflammatory and analgesic activities, showing efficacy in formalin-induced edema models with a high safety margin and low ulcerogenic potential, making this chemotype a promising candidate for the development of safer anti-inflammatory agents . Furthermore, the thieno[3,2-d]pyrimidine scaffold is a recognized source of potent and selective kinase inhibitors, with closely related derivatives being advanced as clinical candidates for autoimmune diseases. These inhibitors, such as the JAK1-selective inhibitor PF-04965842, function by modulating intracellular cytokine signaling pathways, offering a mechanism to regulate inflammation and immune function . Beyond inflammation, this structural class shows profound utility in antiviral research, particularly against drug-resistant HIV-1 strains. Derivatives like the dihydrofuro[3,4-d]pyrimidines function as next-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs), exhibiting nanomolar potency against a wide spectrum of mutant viruses by targeting tolerant regions I and II of the NNRTI binding pocket . Additionally, the incorporation of this core into hybrid molecules, such as those fused with benzimidazole, has yielded compounds with pronounced antimicrobial activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa , and the fungal strain Candida albicans . These inhibitors are proposed to act through novel mechanisms, including the inhibition of the bacterial enzyme tRNA (Guanine 37 -N 1 )-methyltransferase (TrmD), a promising new target for antibacterial development . This product is intended For Research Use Only and is a versatile chemical tool for probing disease mechanisms in immunology, virology, and microbiology.

Eigenschaften

IUPAC Name

3-methyl-7-(4-methylphenyl)-1,2-dihydrothieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c1-9-3-5-10(6-4-9)11-7-18-13-12(11)15-8-16(2)14(13)17/h3-7,15H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGRNXONNUXGBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2NCN(C3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-methyl-7-(4-methylphenyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the thieno[3,2-d]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial, antifungal, and anticancer domains. The unique structural features of this compound, including the presence of a methyl group and a para-methylphenyl substituent, contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C14H14N2OSC_{14}H_{14}N_{2}OS with a molecular weight of 258.34 g/mol. The compound's structure is characterized by a thieno[3,2-d]pyrimidin-4(1H)-one core, which is known for diverse biological activities.

PropertyValue
Molecular FormulaC₁₄H₁₄N₂OS
Molecular Weight258.34 g/mol
CAS Number1987112-22-0

Antifungal Properties

The antifungal activity of thienopyrimidine derivatives has also been documented. These compounds may act by disrupting fungal cell wall synthesis or inhibiting key metabolic pathways essential for fungal survival. Again, while direct evidence for the antifungal activity of this compound is sparse, its structural characteristics imply possible effectiveness .

Anticancer Potential

Research into thienopyrimidine compounds has revealed their potential as anticancer agents. They may exert their effects through various mechanisms such as inducing apoptosis in cancer cells or inhibiting tumor growth factors. The unique arrangement of functional groups in this compound may enhance its interaction with cancer-specific targets .

While detailed studies on the specific mechanism of action for this compound are lacking, compounds with similar structures have been shown to interact with various biological targets through hydrogen bonding and hydrophobic interactions. These interactions can lead to modulation of enzyme activities and disruption of cellular processes .

Case Studies and Research Findings

Several studies have explored the biological activities of thieno[3,2-d]pyrimidine derivatives:

  • Antibacterial Study : A derivative similar to this compound was tested against Gram-positive and Gram-negative bacteria and showed promising results in inhibiting bacterial growth .
  • Anticancer Research : A study evaluated several thienopyrimidine derivatives for their ability to induce apoptosis in cancer cell lines. The results indicated that modifications at the 7-position significantly enhanced anticancer activity compared to unsubstituted analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methyl-7-(4-methylphenyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one?

  • Methodology : The compound can be synthesized via cyclocondensation reactions. For example, functionalized 2-aminothiophene derivatives can react with aromatic aldehydes in aqueous potassium phosphate at elevated temperatures (100°C for 7 hours) to form the dihydrothieno-pyrimidinone scaffold . NMR and IR spectroscopy are critical for verifying intermediate structures (e.g., δ ~9.75 ppm for pyrimidinone protons; C=O stretch at ~1687 cm⁻¹) .
  • Key Data : Typical yields range from 82% to 88% under optimized conditions.

Q. How can the purity and structural integrity of the compound be validated?

  • Methodology :

  • Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm).
  • Spectroscopy : Confirm the structure via 1H^1H-NMR (e.g., aromatic protons at δ 6.55–8.07 ppm, methyl groups at δ ~2.74 ppm) and 13C^{13}C-NMR (e.g., carbonyl carbons at ~168–172 ppm) .
  • X-ray Crystallography : Single-crystal studies (R factor < 0.07) resolve stereochemical ambiguities, such as the planar conformation of the thieno-pyrimidinone ring .

Q. What are the primary challenges in characterizing this compound?

  • Challenges :

  • Solubility : Limited solubility in polar solvents (e.g., water) complicates NMR analysis. Use DMSO-d6 or deuterated chloroform for better resolution .
  • Crystallization : Slow evaporation from ethanol/water mixtures (1:1 v/v) improves crystal quality for X-ray studies .

Advanced Research Questions

Q. How does substitution at the 7-position (4-methylphenyl) influence biological activity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Compare analogues with varying aryl groups (e.g., 4-chlorophenyl vs. 4-fluorophenyl) using kinase inhibition assays (e.g., Cdc7 kinase IC₅₀ values). The 4-methylphenyl group enhances lipophilicity, improving membrane permeability .
  • Data : Analogues with bulky substituents at the 7-position show reduced potency due to steric clashes in the ATP-binding pocket .

Q. What computational strategies are effective for predicting binding modes with kinase targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina with crystal structures of kinase domains (e.g., PDB: 5L2S for Cdc7). The thieno-pyrimidinone core forms hydrogen bonds with hinge-region residues (e.g., Glu94 and Asp167) .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of the ligand-protein complex. RMSD values < 2 Å indicate stable binding .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Methodology :

  • Metabolic Stability Assays : Use liver microsomes to identify rapid degradation (e.g., CYP3A4-mediated oxidation of the methyl group).
  • Prodrug Design : Introduce acetyl-protected hydroxyl groups to enhance bioavailability, as seen in related pyridopyrimidines .
    • Case Study : A derivative with a 3-methylpyrazole group showed improved plasma stability (t₁/₂ = 8.2 hours in mice vs. 1.5 hours in vitro) .

Q. What are the recommended assays for evaluating off-target effects?

  • Methodology :

  • Kinase Profiling : Screen against a panel of 468 kinases (e.g., Eurofins KinaseProfiler). Selectivity ratios >100-fold indicate minimal off-target binding .
  • Cytotoxicity Assays : Use MTT assays on HEK293 cells to rule out non-specific toxicity (IC₅₀ > 50 μM is desirable) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.